![molecular formula C21H16ClNO4 B234698 N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as AG-1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Aplicaciones Científicas De Investigación
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the EGFR tyrosine kinase, which is overexpressed in many types of cancer. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of protein kinases that are involved in the pathogenesis of these diseases.
Mecanismo De Acción
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the inhibition of the EGFR tyrosine kinase. This kinase is involved in the regulation of cell growth and proliferation, and its overexpression is associated with the development and progression of many types of cancer. By inhibiting the activity of this kinase, N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of the EGFR tyrosine kinase and its downstream signaling pathways, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its potent inhibitory activity against the EGFR tyrosine kinase. This compound is also highly selective for this kinase, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide. One of the major directions is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the potential applications of this compound in other research fields, such as neurodegenerative diseases and inflammation. Additionally, the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound in vivo is also an important future direction.
Métodos De Síntesis
The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzyl alcohol in the presence of a base to form 4-chloro-2-[hydroxy(phenyl)methyl]phenol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent to form the final product, N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide.
Propiedades
Nombre del producto |
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C21H16ClNO4 |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H16ClNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11,20,24H,12H2,(H,23,25) |
Clave InChI |
HRHSRZQPUDFDNF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




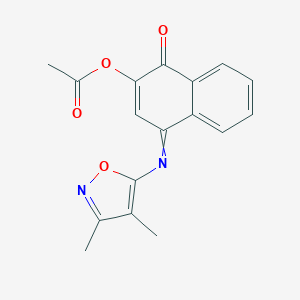
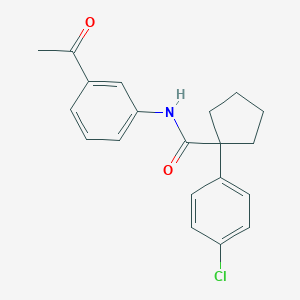
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
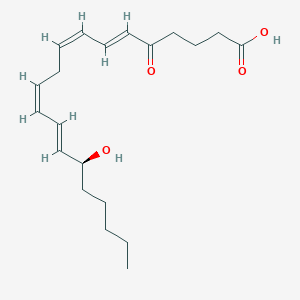
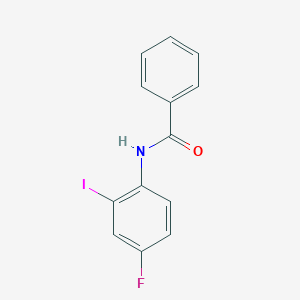
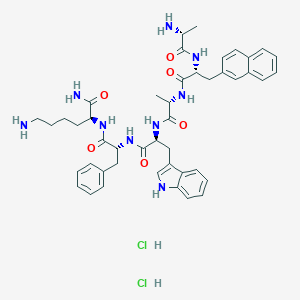

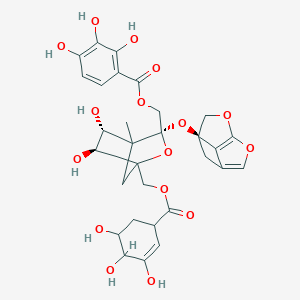
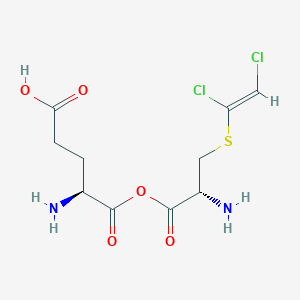
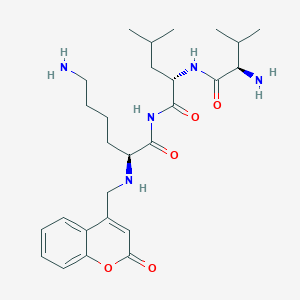
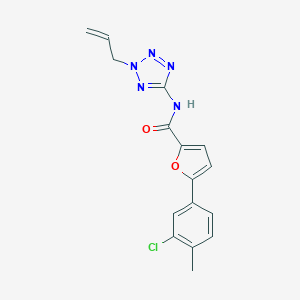
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)